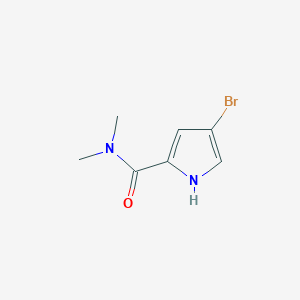

4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-10(2)7(11)6-3-5(8)4-9-6/h3-4,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDITOGLZZEYRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation Using N-Bromosuccinimide (NBS)

The most straightforward method involves electrophilic bromination of the parent compound, N,N-dimethyl-1H-pyrrole-2-carboxamide, using NBS in carbon tetrachloride (CCl₄). As demonstrated in analogous pyrrole brominations, this reaction proceeds via radical intermediates initiated by azobis(isobutyronitrile) (AIBN).

Reaction Conditions

- Reagents : NBS (2.2 equiv), AIBN (0.1 equiv)

- Solvent : CCl₄

- Temperature : Reflux (76–78°C)

- Time : 6–8 hours

The product is isolated by quenching with aqueous sodium thiosulfate, followed by extraction with dichloromethane and recrystallization from ethanol/water (yield: 68–72%).

Bromine in Acetic Acid

An alternative employs molecular bromine (Br₂) in acetic acid, leveraging the solvent’s polarity to stabilize the bromonium ion intermediate.

Procedure

- Dissolve N,N-dimethyl-1H-pyrrole-2-carboxamide (1.0 equiv) in glacial acetic acid.

- Add Br₂ (1.1 equiv) dropwise at 0–5°C.

- Warm to 40°C and stir for 3 hours.

- Neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield : 65–70%

Purity : >95% (HPLC).

Multi-Step Synthesis from 4-Bromo-1H-Pyrrole-2-Carboxylic Acid

Carboxylic Acid to Carboxamide Conversion

4-Bromo-1H-pyrrole-2-carboxylic acid serves as a precursor, as reported in crystallographic studies. The synthesis involves:

- Activation : Treat the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

- Amination : React with dimethylamine (2.0 equiv) in tetrahydrofuran (THF) at 0°C.

- Workup : Concentrate under reduced pressure and recrystallize from methanol.

Reaction Scheme

$$

\text{4-Bromo-1H-pyrrole-2-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acyl chloride} \xrightarrow{\text{(CH}3\text{)}_2\text{NH}} \text{4-Bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide}

$$

Yield : 75–80%

Characterization : IR (ATR): 1648 cm⁻¹ (C=O stretch), 3228 cm⁻¹ (N–H pyrrole).

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity | Cost |

|---|---|---|---|---|

| Direct Bromination (NBS) | 68–72 | >95 | Moderate | Low |

| Br₂ in Acetic Acid | 65–70 | >95 | Low | Moderate |

| Multi-Step Synthesis | 75–80 | >98 | High | High |

| Suzuki Coupling | 60–65 | 90–92 | Very High | Very High |

Table 1. Comparison of synthetic routes for 4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Pyrrole bromination often suffers from poor regiocontrol due to the compound’s aromaticity. Employing directing groups (e.g., dimethylcarboxamide) enhances selectivity at the C-4 position, as evidenced by X-ray crystallography.

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) improve reaction rates but may complicate purification. Switching to dichloromethane or toluene reduces side products.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-diones or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the carboxamide can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or neutral conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include substituted pyrrole derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include oxidized pyrrole derivatives such as pyrrole-2,3-diones.

Reduction Reactions: Products include reduced derivatives such as amines or alcohols.

Scientific Research Applications

4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the dimethylamino group can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways and interactions involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Pyrrole Ring

4-Bromo-N,N,1-trimethyl-1H-pyrrole-2-carboxamide (Compound 44)

- Structure : Adds a methyl group at the pyrrole nitrogen (position 1).

- Synthesis : Yield of 74% via column chromatography (DCM/AcOEt, 80/20), higher than many analogs, suggesting enhanced stability .

4-Bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide

- Structure: Features a dimethylaminoethyl side chain (C₉H₁₄BrN₃O, MW: 260.13) .

- Properties : Higher molecular weight and basicity due to the tertiary amine group. Classified as hazardous (H301, H311, H331), indicating distinct toxicity profiles compared to the dimethylcarboxamide parent compound .

4-Bromo-N-(3-hydroxyphenyl)-1H-pyrrole-2-carboxamide

- Structure: Incorporates a phenolic hydroxyl group (C₁₁H₉BrN₂O₂, MW: 281.11) .

Bromine Position and Electronic Effects

4-(2-Bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide

Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate

- Structure: Bromine on a phenyl ring appended to the pyrrole core (C₁₄H₁₄BrNO₂) .

- Applications : The ester group enhances lipophilicity, making it suitable for hydrophobic interactions in drug design.

Functional Group Modifications

N-Nitro-1H-pyrrole-2-carboxamide

- Structure : Replaces bromine with a nitro group.

- Bond Lengths : The N2–C5 bond (1.404 Å) is 0.07 Å longer than in benzyl-substituted analogs, increasing structural flexibility .

- Crystal Packing : Forms 1D supramolecular chains via hydrogen bonds (N–H⋯O), contrasting with the halogen-dependent interactions of brominated analogs .

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde

Key Data Tables

Table 2: Electronic and Structural Comparisons

Research Implications

- Enzyme Inhibition : The bromine atom and carboxamide group in 4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide enhance electrophilicity, critical for binding to PBPs .

- Synthetic Versatility: Substituents like dimethylaminoethyl or bromobenzoyl expand applications in catalysis and drug discovery .

- Safety Profiles: Hazard classifications (e.g., acute toxicity in dimethylaminoethyl analogs) guide handling protocols in lab settings .

Biological Activity

4-Bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position and two dimethylamino groups, which contribute to its unique chemical properties. The presence of these substituents enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₈BrN₃O |

| Molecular Weight | 232.06 g/mol |

| Chemical Structure | Structure |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activity of 4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide is thought to arise from its interaction with various molecular targets, including enzymes and receptors. The bromine atom and dimethylamino groups influence its binding affinity and specificity. Detailed studies are necessary to elucidate the exact pathways and interactions involved in its biological effects.

Antimicrobial Activity

Research indicates that 4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide exhibits notable antimicrobial properties. It has been evaluated against various pathogens, including Mycobacterium tuberculosis and other resistant strains.

Case Study: Antitubercular Activity

In a study focusing on pyrrole derivatives, compounds similar to 4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide demonstrated potent anti-TB activity with minimum inhibitory concentrations (MIC) below 0.016 μg/mL. The structure–activity relationship (SAR) studies indicated that modifications to the pyrrole ring significantly affect potency .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 4-Bromo-DM | <0.016 | Potent against M. tuberculosis |

| Isoniazid | 0.25 | Standard control |

Anticancer Activity

Preliminary studies suggest potential anticancer properties as well. Research into similar pyrrole derivatives has shown that modifications can lead to increased cytotoxicity against cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range .

Safety Profile

While specific safety data on 4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide is limited, general considerations based on its functional groups suggest potential toxicity that warrants further investigation. The presence of bromine may introduce additional safety concerns related to halogenated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.